
2,6-Dichloro-3,5-dimethoxyaniline
Overview
Description
2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3) is a halogenated aniline derivative with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol . Its structure features two chlorine atoms at the 2- and 6-positions and methoxy groups at the 3- and 5-positions of the benzene ring. This compound is a critical intermediate in pharmaceutical synthesis, notably for oncology drugs like Infigratinib .
Biological Activity
2,6-Dichloro-3,5-dimethoxyaniline (DCDMA) is an organic compound with the molecular formula C₈H₉Cl₂N₁O₂. It features a benzene ring substituted with two chlorine atoms and two methoxy groups, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
DCDMA is characterized by:
- Chlorine Substituents : Positioned at the 2 and 6 locations on the benzene ring.
- Methoxy Groups : Located at the 3 and 5 positions.
This specific arrangement significantly influences its reactivity and biological properties compared to structurally similar compounds.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,6-Difluoro-3,5-dimethoxyaniline | Fluorine substituents instead of chlorine | Potentially different biological activity due to fluorine's electronegativity |
2,4-Dichloroaniline | Chlorine at different positions | More commonly used as a precursor in dyes |
3,5-Dimethoxyaniline | No chlorine substituents | Lacks halogen functionality affecting reactivity |
4-Chloro-3,5-dimethoxyaniline | Chlorine at position 4 | Different substitution pattern influences reactivity |
Biological Activity
Research indicates that DCDMA exhibits several biological activities:
Antitumor Activity
DCDMA has been investigated for its antineoplastic properties . It has shown potential as an antitumor agent through its role in the design of novel compounds. For instance, derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide have been identified as potent inhibitors of FGFR1 (Fibroblast Growth Factor Receptor 1), demonstrating significant enzymatic inhibition.
Antibacterial Properties
In addition to its antitumor activity, DCDMA has been explored for its antibacterial effects . Studies have indicated that compounds derived from DCDMA can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The IC50 values for some derivatives were found to be comparable to established antibiotics like linezolid .
The mechanisms underlying the biological activities of DCDMA are still being elucidated. However, preliminary studies suggest that:
- Inhibition of Kinases : DCDMA and its derivatives act as inhibitors of various protein kinases involved in cancer progression .
- Biofilm Disruption : The compound exhibits properties that disrupt quorum sensing in bacteria, thereby inhibiting biofilm formation without adversely affecting cell growth .
Case Studies
-
Antitumor Activity Study :
- A recent study synthesized a series of indazole derivatives based on DCDMA. Among these, one compound demonstrated significant inhibition of FGFR1 activity, suggesting a pathway for further development in cancer therapeutics.
- Antibacterial Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dichloro-3,5-dimethoxyaniline, and how can purity be ensured?
The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:
- Chlorination and methoxylation steps : Use of chlorinating agents (e.g., Cl or SOCl) under controlled temperatures to avoid over-chlorination.
- Purification : Column chromatography or recrystallization in ethanol to achieve ≥97% purity, as verified by HPLC and H/C NMR spectroscopy .
- Critical parameters : Molar ratios of reactants (e.g., 1:1.2 for aniline to chlorinating agent) and reaction time (6–8 hours at 60–80°C) to minimize side products like polychlorinated byproducts .
Q. How should researchers characterize the stability of this compound under storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks.
- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track decomposition products.
- Storage recommendations : Dark, inert atmospheres (argon) at 0–6°C to prevent oxidation or hydrolysis, as halogenated anilines are prone to degradation .
Q. What spectroscopic methods are most effective for structural confirmation?
- NMR : H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and C NMR (δ 150–160 ppm for methoxy carbons).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (CHClNO, [M+H] = 234.0).
- IR spectroscopy : Absorbance bands for N–H (3300 cm) and C–O (1250 cm) .
Advanced Research Questions
Q. How does this compound function in kinase inhibitor design, and what structural modifications enhance potency?
- Role in FGFR inhibitors : The dichloro-dimethoxy motif stabilizes hydrophobic interactions with kinase ATP-binding pockets. For example, PRN1371 (a clinical candidate) incorporates this moiety to improve selectivity for FGFR4 over other kinases .
- SAR insights :
- Chlorine positioning : 2,6-dichloro substitution minimizes off-target binding compared to 3,5-dichloro analogs.
- Methoxy groups : 3,5-dimethoxy enhances solubility and metabolic stability in vivo.
- Covalent modifiers : Acrylamide derivatives (e.g., H3B-6527) enable irreversible binding to cysteine residues in kinases .
Q. What electrochemical applications exist for derivatives of this compound?
- Sensor development : Copolymers with polyaniline (e.g., 2,5-dimethoxyaniline derivatives) exhibit pH-responsive conductivity, useful in solid-state ammonium sensors.
- Electrode materials : Functionalization with iridium oxide enhances sensitivity in marine pH monitoring due to redox activity and stability in saline environments .
Q. How can researchers address contradictions in reported synthetic yields for this compound?
- Troubleshooting steps :
- Catalyst screening : Compare Pd/C vs. CuI in Ullman coupling steps; CuI may reduce yields due to incomplete dehalogenation.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may increase side reactions at >100°C.
- Byproduct analysis : Use LC-MS to identify chlorinated dimers (m/z ~450) and adjust stoichiometry .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Thermal instability : Avoid distillation of brominated analogs (e.g., 2-bromo-3,5-dimethoxyaniline), which can decompose explosively above 220°C .
- Personal protective equipment (PPE) : Use explosion-proof fume hoods, anti-static clothing, and inert gas purging during scale-up.
- Waste disposal : Neutralize chlorinated byproducts with NaHCO before incineration .
Q. Methodological Notes
Comparison with Similar Compounds
Key Properties:
Its synthesis often involves coupling reactions with indazole or piperazine derivatives, as seen in the preparation of HATU-activated intermediates for anticancer agents .
Comparison with Similar Compounds
2,6-Dichloro-3,5-dimethoxyaniline belongs to a family of substituted anilines, which vary in halogenation patterns and functional groups. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Analogs
Key Comparative Insights:
Halogen vs. Methoxy Substituents :
- Chlorine atoms in this compound enhance electrophilic reactivity compared to fluorine analogs (e.g., 2,6-Difluoro-3,5-dimethoxyaniline), making it more suitable for nucleophilic aromatic substitution in drug synthesis .
- Bromine-substituted analogs (e.g., 3,5-Dibromo-4-methylaniline) exhibit higher molecular weight and steric hindrance, limiting their utility in fine chemical synthesis .
Electronic and Solubility Profiles: The methoxy groups in this compound improve solubility in polar solvents like DMSO (10 mM) compared to non-polar derivatives such as 4-Amino-3,5-dimethylbenzonitrile . The compound’s predicted pKa (-0.13) indicates weak acidity, contrasting with basic anilines like 2,6-Dimethylaniline hydrochloride (pKa ~4.5) .
Pharmaceutical Relevance :
- This compound is prioritized in oncology research due to its role in synthesizing kinase inhibitors like Infigratinib, whereas analogs like 2-[(2,6-dichlorophenyl)methoxy]aniline lack documented therapeutic applications .
Synthetic Flexibility :
- The compound’s dichloro-dimethoxy pattern allows regioselective modifications, unlike sterically hindered analogs (e.g., 3,5-Dibromo-4-methylaniline), which complicate further functionalization .
Research Findings and Data
- Biological Activity: Derivatives of this compound show potent inhibition of FGFR kinases, with IC₅₀ values in the nanomolar range, attributed to optimal halogen and methoxy positioning .
- Stability : The compound remains stable for up to 3 years at -20°C in powder form, outperforming analogs like 5-bromo uracil, which require stricter storage conditions .
Properties
IUPAC Name |
2,6-dichloro-3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFHEIDCMPNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.